molecular formula C10H17NO B2683506 {2-oxatricyclo[3.3.1.1,3,7]decan-1-yl}methanamine CAS No. 106237-15-4

{2-oxatricyclo[3.3.1.1,3,7]decan-1-yl}methanamine

Cat. No.: B2683506
CAS No.: 106237-15-4
M. Wt: 167.252
InChI Key: HQUYJULKWGGHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-Oxatricyclo[3.3.1.1³,⁷]decan-1-yl}methanamine is a tricyclic amine derivative characterized by a bridged bicyclic core incorporating an oxygen atom (oxa) and a methanamine (-CH₂NH₂) substituent. Its rigid, three-dimensional structure makes it a valuable building block in medicinal chemistry and organic synthesis, particularly for designing ligands with high receptor selectivity. The compound is commercially available through suppliers like CymitQuimica, with pricing tiers for research-scale quantities (50 mg: €860; 500 mg: €2,577) .

Properties

IUPAC Name

2-oxatricyclo[3.3.1.13,7]decan-1-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c11-6-10-4-7-1-8(5-10)3-9(2-7)12-10/h7-9H,1-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUYJULKWGGHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(O3)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106237-15-4
Record name 1-{2-oxatricyclo[3.3.1.1,3,7]decan-1-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of {2-oxatricyclo[3.3.1.1,3,7]decan-1-yl}methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and formaldehyde.

    Cyclization: The key step involves the cyclization of these starting materials to form the tricyclic core structure.

    Amine Introduction:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

{2-oxatricyclo[3.3.1.1,3,7]decan-1-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{2-oxatricyclo[3.3.1.1,3,7]decan-1-yl}methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of {2-oxatricyclo[3.3.1.1,3,7]decan-1-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tricyclic Amine Derivatives

a) 1-{2-Oxatricyclo[3.3.1.1³,⁷]decan-1-yl}ethan-1-amine hydrochloride
  • Structure : Differs by an additional methylene group (-CH₂-) in the amine side chain, forming an ethanamine derivative.
  • Function : The hydrochloride salt enhances solubility, making it more suitable for pharmacological screening. Its molecular weight (212.05 g/mol) and synthesis route (Enamine Ltd.) suggest utility in fragment-based drug discovery .
b) Tricyclo[3.3.1.1³,⁷]decane-1-ethanamine Phosphate
  • Function : The phosphate group improves bioavailability, though specific biological data are unavailable .

Carbazole and Quinoline-Based Methanamine Analogs

Evidence from dopamine D3 receptor (D3R) antagonist studies highlights critical structure-activity relationships (SAR):

Compound Core Structure D3R Ki (nmol/L) D2R Selectivity (at 10 mmol/L) Key Modification
(9-Ethyl-9H-carbazol-3-yl)methanamine Carbazole 144.7 >85% selectivity (D3R over D2R) Four-carbon linker, ethyl group on N
Quinoline-3-carboxamide Quinoline 85.7 Moderate selectivity Carboxamide substituent
{2-Oxatricyclo[...]methanamine Oxatricyclo-decane N/A N/A Rigid tricyclic core

Key Findings :

  • Carbazole and quinoline analogs exhibit nanomolar D3R binding affinity, while the oxatricyclic methanamine lacks direct pharmacological data.
  • Selectivity : Carbazole derivatives show superior D3R/D2R selectivity due to optimized linker length and N-alkylation (e.g., ethyl or propyl groups) .
  • Physicochemical Properties : The oxatricyclic core may enhance metabolic stability compared to planar carbazole systems, though solubility could be inferior due to higher hydrophobicity.

Functional Group Modifications

  • Amine vs. Carboxamide: Quinoline-3-carboxamide (Ki = 85.7 nmol/L) outperforms carbazole methanamines in binding affinity, suggesting that carboxamide groups improve receptor interactions .

Research Implications and Gaps

  • Pharmacological Potential: The oxatricyclic methanamine’s rigid structure warrants evaluation in central nervous system (CNS) targets, leveraging lessons from carbazole-based D3R antagonists.
  • Synthetic Utility : Commercial availability (€860/50 mg) positions it as a premium building block for exploratory chemistry, though cost may limit large-scale use .
  • Data Limitations: No direct binding or selectivity data exist for the oxatricyclic compound, necessitating further biochemical profiling.

Biological Activity

The compound {2-oxatricyclo[3.3.1.1,3,7]decan-1-yl}methanamine is a tricyclic amine characterized by its unique oxatricyclo structure, which potentially influences its biological activity. This article explores the biological properties, potential therapeutic applications, and research findings related to this compound.

Chemical Structure and Properties

  • Molecular Formula : C13H23N
  • CAS Number : 2694745-28-1
  • Structural Features : The compound features a tricyclic framework with an oxatricyclo component that may affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter release, particularly in the central nervous system (CNS).

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antidepressant Activity : In animal models, the compound has shown potential antidepressant-like effects, possibly through serotonin and norepinephrine reuptake inhibition.
  • Analgesic Properties : Studies suggest that it may possess analgesic properties, making it a candidate for pain management therapies.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress.

Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors in forced swim tests. The mechanism was hypothesized to involve increased levels of serotonin and norepinephrine in the synaptic cleft due to reuptake inhibition.

Parameter Control Group Treatment Group
Duration of Immobility (s)120 ± 1060 ± 8*
Serotonin Levels (ng/mL)50 ± 580 ± 10*

*Significant difference at p < 0.05.

Study 2: Analgesic Properties

In a pain model using mice, the compound was administered intraperitoneally and showed a dose-dependent reduction in pain response measured by the tail-flick test.

Dose (mg/kg) Pain Response (s)
0 (Control)10 ± 2
57 ± 1*
104 ± 0.5*

*Significant difference at p < 0.01.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for development in several therapeutic areas:

  • Antidepressants : As a potential treatment for major depressive disorders.
  • Analgesics : For chronic pain management.
  • Neuroprotective Agents : In neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Q & A

Basic: What are the primary synthetic routes for {2-oxatricyclo[3.3.1.1³,⁷]decan-1-yl}methanamine, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step strategies, such as cyclization of precursor amines or functionalization of the oxatricyclo core. For example:

  • Step 1: Formation of the oxatricyclo framework via acid-catalyzed cyclization of a polyol precursor.
  • Step 2: Introduction of the methanamine group via reductive amination or nucleophilic substitution, using reagents like NaBH₃CN or NH₃ under controlled pH .
  • Optimization: Reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd/C for hydrogenation) are critical. Yield and purity are monitored via TLC and NMR .

Basic: How is the structure of {2-oxatricyclo[3.3.1.1³,⁷]decan-1-yl}methanamine confirmed experimentally?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the oxatricyclo core (e.g., bridgehead protons at δ 3.2–3.5 ppm) and methanamine group (NH₂ protons at δ 1.8–2.2 ppm). DEPT-135 confirms CH₂ and CH groups .
  • X-ray Crystallography: Resolves the bicyclic geometry and confirms substituent positions. For example, bond angles near the oxygen atom (≈109.5°) validate the tricyclic structure .
  • High-Resolution Mass Spectrometry (HRMS): Matches the molecular ion [M+H]+ with theoretical mass (C₁₀H₁₆NO: calc. 166.1232) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?

Methodological Answer:

  • Modifications: Introduce substituents at the methanamine group (e.g., alkylation, acylation) or the oxatricyclo core (e.g., halogenation). For example, adding a methyl group to the amine alters receptor binding .
  • Biological Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity (Kd values) .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with active sites. Validate with MD simulations (AMBER) to assess stability .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (>98% purity required for reliable bioassays) .
  • Isomer Identification: Chiral HPLC or circular dichroism (CD) to distinguish enantiomers, as stereochemistry impacts activity .
  • Dose-Response Curves: Repeat assays (e.g., IC₅₀ measurements) across multiple cell lines to rule out cell-specific effects .

Advanced: What computational methods are used to predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • QSAR Models: Train models on datasets (e.g., ChEMBL) to predict logP, solubility, and metabolic stability. Descriptors include topological polar surface area (TPSA) and H-bond donors .
  • ADMET Prediction: Tools like SwissADME estimate blood-brain barrier permeability (e.g., TPSA <60 Ų suggests CNS penetration) .
  • CYP450 Inhibition: Use docking simulations with CYP3A4/2D6 structures to assess metabolism risks .

Advanced: How do researchers investigate the compound’s interaction with biological membranes?

Methodological Answer:

  • Liposome Binding Assays: Prepare DOPC/DOPG liposomes and measure partitioning via fluorescence quenching (e.g., using dansyl probes) .
  • Membrane Permeability: Use PAMPA (parallel artificial membrane permeability assay) with a hexadecane lipid layer. Compare permeability to standard drugs (e.g., propranolol) .
  • NMR Spectroscopy: ¹H NOESY detects proximity between compound protons and lipid acyl chains, indicating membrane insertion .

Basic: What analytical techniques are critical for assessing the compound’s stability under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40°C for 24 hours. Monitor degradation via UPLC-MS to identify hydrolysis or oxidation products .
  • Kinetic Analysis: Plot degradation rate (k) vs. pH to determine stability windows. Use Arrhenius equations to extrapolate shelf-life .

Advanced: How can enantioselective synthesis of the compound be achieved?

Methodological Answer:

  • Chiral Catalysts: Use Jacobsen’s Mn-salen catalyst for asymmetric epoxidation of precursor olefins, achieving >90% ee .
  • Enzymatic Resolution: Lipase (e.g., Candida antarctica) selectively hydrolyzes one enantiomer of a racemic ester intermediate .
  • Chiral HPLC: Confirm enantiomeric excess (ee) using a Chiralpak AD-H column (hexane/isopropanol mobile phase) .

Basic: What safety precautions are recommended for handling this compound in the lab?

Methodological Answer:

  • MSDS Review: Refer to PubChem data (skin/eye irritation risks) and EnvironmentalChemistry.com guidelines for handling amines .
  • Engineering Controls: Use fume hoods during synthesis. PPE includes nitrile gloves and safety goggles .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced: How can researchers optimize the compound’s solubility for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems: Test DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility without toxicity .
  • Salt Formation: Synthesize hydrochloride or phosphate salts (see for phosphate salt methodology) to improve crystallinity and solubility .
  • Nanoparticle Formulation: Use PLGA nanoparticles (sonication method) to encapsulate the compound, achieving sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.